2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one
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Overview
Description
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one is a compound that features a unique combination of a triazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.
Attachment of the Indole Moiety: The indole moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It can serve as a probe or tool in studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares the triazole ring but differs in the attached functional groups.
1H-1,2,4-triazol-3-amine: Another triazole derivative with different substituents.
Uniqueness
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one is unique due to the combination of the triazole and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N5OS |
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Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H11N5OS/c13-11-15-12(17-16-11)19-6-10(18)8-5-14-9-4-2-1-3-7(8)9/h1-5,14H,6H2,(H3,13,15,16,17) |
InChI Key |
CJGQKRQFJLXHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NNC(=N3)N |
Origin of Product |
United States |
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